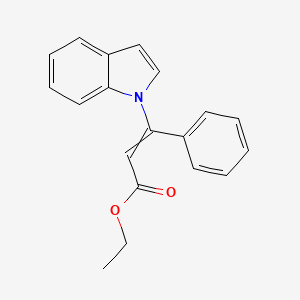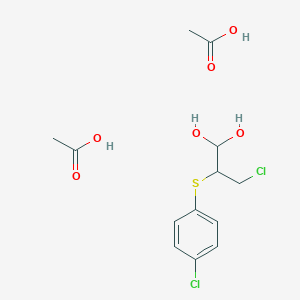
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is a complex organic compound that features both acetic acid and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as a catalyst in the chlorination process . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where acetic acid is reacted with chlorine in the presence of a catalyst. The process is carefully monitored to minimize the formation of by-products such as dichloroacetic acid and trichloroacetic acid .
化学反应分析
Types of Reactions
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.
Substitution: The chlorophenyl group can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .
科学研究应用
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
作用机制
The mechanism by which acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group can interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Chlorophenylacetic acid: This compound shares the chlorophenyl group but differs in its overall structure and properties.
Chloroacetic acid: Another related compound, known for its use in organic synthesis and industrial applications.
Uniqueness
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is unique due to its combination of acetic acid and chlorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
属性
CAS 编号 |
61062-74-6 |
|---|---|
分子式 |
C13H18Cl2O6S |
分子量 |
373.2 g/mol |
IUPAC 名称 |
acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol |
InChI |
InChI=1S/C9H10Cl2O2S.2C2H4O2/c10-5-8(9(12)13)14-7-3-1-6(11)2-4-7;2*1-2(3)4/h1-4,8-9,12-13H,5H2;2*1H3,(H,3,4) |
InChI 键 |
SHVMSXZDRWGSIH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1SC(CCl)C(O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

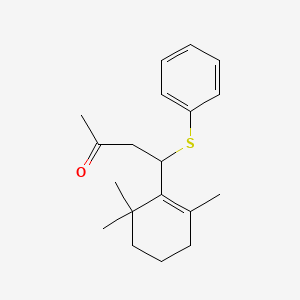
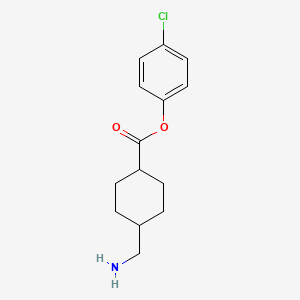
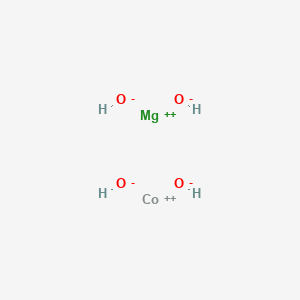

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
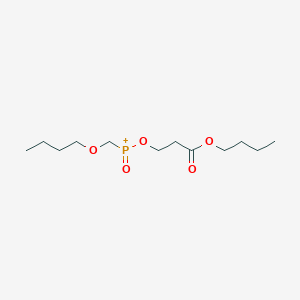

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
